molecular formula C8H6Cl2O2 B1313952 5-Chloro-2-methoxybenzoyl chloride CAS No. 29568-33-0

5-Chloro-2-methoxybenzoyl chloride

Cat. No. B1313952
Key on ui cas rn: 29568-33-0
M. Wt: 205.03 g/mol
InChI Key: JVLUMHRASWENRU-UHFFFAOYSA-N
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Patent
US07875640B2

Procedure details

A mixture of the 5-chloro-2-methoxybenzoic acid (0.94 g, 5.0 mmol) and SOCl2 (10 mL) was warmed to reflux and was allowed to stir for 2 h. The mixture was cooled to ambient temperature, concentrated under reduced pressure and diluted with 10 mL toluene. This material was again concentrated under reduced pressure and was again diluted with 10 mL toluene. This concentration and dilution was repeated for an addition time and the crude material was carried on without further purification or characterization.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].O=S(Cl)[Cl:15]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([Cl:15])=[O:8]

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 10 mL toluene
CONCENTRATION
Type
CONCENTRATION
Details
This material was again concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was again diluted with 10 mL toluene
CONCENTRATION
Type
CONCENTRATION
Details
This concentration and dilution
CUSTOM
Type
CUSTOM
Details
the crude material was carried on without further purification or characterization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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